A Technical Guide to the Synthesis and Characterization of Sodium Erythorbate (FCC Grade) for Research Applications
A Technical Guide to the Synthesis and Characterization of Sodium Erythorbate (FCC Grade) for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis, characterization, and potential research applications of Food Chemical Codex (FCC) grade sodium erythorbate. This document is intended to serve as a valuable resource for researchers utilizing this compound in their studies.
Introduction to Sodium Erythorbate
Sodium erythorbate (C₆H₇NaO₆) is the sodium salt of erythorbic acid, a stereoisomer of ascorbic acid (Vitamin C).[1][2] While it possesses only about 1/20th of the vitamin C activity of its stereoisomer, its antioxidant properties are nearly identical.[3] It is widely used in the food industry as an antioxidant and preservative, designated by the E number E316.[1] In research settings, its utility extends beyond food preservation, where it can be employed as a cost-effective antioxidant and, as recent studies on its parent compound suggest, a potential modulator of cellular oxidative stress.
Synthesis of FCC Grade Sodium Erythorbate
The industrial production of sodium erythorbate is a two-stage process that combines microbial fermentation and chemical synthesis to yield a high-purity product that meets FCC specifications.
Stage 1: Microbial Fermentation of D-Glucose to 2-Keto-D-Gluconic Acid
The initial step involves the fermentation of a sugar source, such as D-glucose, to produce the key intermediate, 2-keto-D-gluconic acid (2-KGA).[1] This bioconversion is typically carried out using specific strains of bacteria.
Experimental Protocol: Fermentation
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Microorganism Selection: Strains of Pseudomonas fluorescens or Serratia marcescens are commonly employed for their high efficiency in converting glucose to 2-KGA.[1]
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Media Preparation: A sterile fermentation medium is prepared containing D-glucose as the primary carbon source, along with essential nutrients such as corn steep liquor, potassium dihydrogen phosphate, magnesium sulfate, and calcium carbonate to maintain the pH.
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Inoculation and Fermentation: The fermentation vessel is inoculated with a seed culture of the selected microorganism. The fermentation is carried out under controlled conditions of temperature, pH, and aeration to ensure optimal growth and product yield.
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Monitoring: The concentration of 2-KGA in the fermentation broth is monitored periodically using analytical techniques such as High-Performance Liquid Chromatography (HPLC).
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Harvesting: Once the maximum yield of 2-KGA is achieved, the fermentation is terminated. The broth is then pretreated to remove microbial cells and other impurities, often resulting in a solution of calcium 2-keto-D-gluconate.
Stage 2: Chemical Conversion and Purification
The 2-KGA intermediate is then chemically converted to sodium erythorbate. This process involves esterification followed by a conversion reaction and subsequent purification.
Experimental Protocol: Chemical Synthesis and Purification
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Esterification: The pretreated fermentation broth containing 2-KGA is subjected to an esterification reaction. This is often achieved by reacting it with methanol (B129727) in the presence of an acid catalyst to form methyl 2-keto-D-gluconate.
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Conversion Reaction: The methyl 2-keto-D-gluconate is then converted to sodium erythorbate. This is typically accomplished by reacting it with a sodium base, such as sodium methoxide, which facilitates the rearrangement and formation of the sodium salt.
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Crude Product Isolation: The crude sodium erythorbate is precipitated from the reaction mixture.
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Refinement and Purification: The crude product undergoes a series of purification steps to achieve FCC grade purity. This may include:
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Decolorization: Treatment with activated carbon to remove colored impurities.
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Recrystallization: The product is dissolved in a suitable solvent (e.g., water) and then allowed to recrystallize, which helps in removing soluble impurities. The crystals are often washed with ethanol.
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Drying: The purified crystals are dried under vacuum to remove any residual solvents and moisture.
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The overall synthesis workflow can be visualized as follows:
Characterization of FCC Grade Sodium Erythorbate
To ensure the identity, purity, and quality of synthesized sodium erythorbate for research applications, a series of analytical tests are performed as stipulated by the Food Chemical Codex (FCC).
Physical and Chemical Properties
A summary of the key physical and chemical properties of sodium erythorbate is presented in the table below.
| Property | Value |
| Chemical Formula | C₆H₇NaO₆ |
| Molecular Weight | 198.11 g/mol |
| Appearance | White to off-white crystalline powder or granules |
| Odor | Odorless |
| Solubility | Freely soluble in water, very slightly soluble in ethanol |
| pH (10% solution) | 5.5 - 8.0 |
| Specific Rotation | +95.5° to +98.0° |
FCC Specifications
The following table outlines the key specifications for FCC grade sodium erythorbate, along with typical values found in a Certificate of Analysis.
| Parameter | FCC Specification | Typical Value |
| Assay (on dry basis) | 98.0% - 100.5% | 99.20% |
| Loss on Drying | ≤ 0.25% | 0.04% |
| Lead (Pb) | ≤ 2 ppm | < 2 ppm |
| Heavy Metals (as Pb) | ≤ 10 ppm | < 10 ppm |
| Arsenic (As) | ≤ 3 ppm | < 3 ppm |
| Oxalate | Passes test | Conforms |
| Identification | Positive | Positive |
Source: Sample Certificate of Analysis[4]
Analytical Methodologies
Detailed experimental protocols for the characterization of sodium erythorbate are provided below.
3.3.1. Assay by Iodometric Titration
This method determines the purity of sodium erythorbate based on its reducing properties.
Experimental Protocol:
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Sample Preparation: Accurately weigh approximately 400 mg of the dried sodium erythorbate sample.
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Dissolution: Dissolve the sample in a mixture of 100 mL of carbon dioxide-free deionized water and 25 mL of dilute sulfuric acid.
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Titration: Immediately titrate the solution with a standardized 0.1 N iodine solution.
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Endpoint Detection: As the endpoint is approached, add a few drops of starch indicator solution. The endpoint is reached when the solution turns a persistent blue-violet color.
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Calculation: The percentage of sodium erythorbate is calculated based on the volume of iodine solution consumed. Each mL of 0.1 N iodine is equivalent to 19.81 mg of C₆H₇NaO₆.[5]
3.3.2. Purity by High-Performance Liquid Chromatography (HPLC)
HPLC is a sensitive method for assessing the purity of sodium erythorbate and detecting any impurities.
Experimental Protocol:
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Column: Primesep B, 4.6 x 150 mm, 5 µm particle size.[6]
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Mobile Phase: A gradient of Acetonitrile (MeCN) and an aqueous buffer (e.g., 30 mM Ammonium Formate, pH 3.0).[7]
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Flow Rate: 1.0 mL/min.[7]
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Sample Preparation: Dissolve a known concentration of the sodium erythorbate sample in the mobile phase or a suitable solvent.
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Analysis: Inject the sample into the HPLC system and record the chromatogram. The purity is determined by comparing the peak area of sodium erythorbate to the total area of all peaks.
3.3.3. Structural Elucidation by Spectroscopy
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Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the sodium erythorbate molecule, confirming its identity. The spectrum will show characteristic peaks for O-H, C=O, C=C, and C-O bonds.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the chemical structure of sodium erythorbate by identifying the chemical environment of each hydrogen and carbon atom.
3.3.4. Moisture Content by Karl Fischer Titration
This method is used to determine the water content in the sodium erythorbate sample.
Experimental Protocol:
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Titrator Preparation: The Karl Fischer titrator is prepared with a suitable solvent (e.g., methanol) which is then neutralized with the Karl Fischer reagent to a stable endpoint.
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Sample Introduction: A precisely weighed amount of the sodium erythorbate sample is introduced into the titration vessel.
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Titration: The sample is titrated with the Karl Fischer reagent until the endpoint is reached.
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Calculation: The water content is calculated based on the amount of reagent consumed and the known water equivalence factor of the reagent.[8]
3.3.5. Heavy Metal Analysis
The presence of heavy metals is determined using atomic absorption spectroscopy or inductively coupled plasma mass spectrometry (ICP-MS), which provide high sensitivity for trace metal detection.
Research Applications and Experimental Workflows
While extensively used in the food industry for its antioxidant properties, sodium erythorbate and its parent compound, erythorbic acid, present interesting opportunities for research, particularly in the study of oxidative stress and its cellular consequences.
In Vitro Antioxidant Capacity Assays
Sodium erythorbate can be used as a reference compound in various in vitro antioxidant assays to evaluate the antioxidant potential of other substances.
Experimental Workflow: DPPH Radical Scavenging Assay
Pro-oxidant and Anticancer Effects
Recent research on erythorbic acid has shown that at high concentrations, it can exhibit pro-oxidant effects, leading to the generation of reactive oxygen species (ROS) and inducing cytotoxicity in cancer cells.[9][10] This suggests a potential application of sodium erythorbate in cancer research as a tool to study oxidative stress-mediated cell death.
Signaling Pathway: Oxidative Stress-Induced Cytotoxicity
The proposed mechanism involves the generation of ROS, which can lead to cellular damage and apoptosis.
Experimental Workflow: Investigating Cytotoxicity in Cancer Cells
Conclusion
Sodium erythorbate is a well-characterized compound with established methods for its synthesis and quality control. While its primary application has been in the food industry, its properties as a potent antioxidant and, at higher concentrations, a pro-oxidant, make it a valuable tool for researchers in various fields, including those investigating oxidative stress and its implications in disease models. This guide provides the foundational knowledge for the synthesis, characterization, and application of FCC grade sodium erythorbate in a research setting.
References
- 1. Sodium erythorbate - Wikipedia [en.wikipedia.org]
- 2. hz-focus.com [hz-focus.com]
- 3. Sodium Erythorbate | C6H7NaO6 | CID 23683938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ee.faithful-chemical.com [ee.faithful-chemical.com]
- 5. fao.org [fao.org]
- 6. HPLC Method for Analysis of Sodium Erythorbate on Primesep B Column | SIELC Technologies [sielc.com]
- 7. Sodium erythorbate monohydrate | C6H9NaO7 | CID 23696296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
- 9. Oxidative stress-mediated antitumor activity of erythorbic acid in high doses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
